

Application of Dibutyl Succinate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl succinate*

Cat. No.: *B085449*

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Application Notes

Dibutyl succinate (DBS), a bio-based and biodegradable ester, presents a promising alternative to traditional phthalate plasticizers in Polyvinyl Chloride (PVC) formulations. Due to growing health and environmental concerns surrounding phthalates like di(2-ethylhexyl) phthalate (DEHP), research into safer and more sustainable plasticizers has intensified.

Dibutyl succinate, derived from the fermentation of biomass, offers excellent plasticizing efficiency, good mechanical properties, and improved migration resistance, making it a viable candidate for a range of PVC applications, including in medical devices and packaging where low toxicity is paramount.[1][2][3][4][5]

The plasticizing effect of **dibutyl succinate** in PVC is achieved through the interaction of its polar ester carbonyl groups with the polar C-Cl bonds of the PVC chains. This interaction disrupts the strong intermolecular forces between PVC chains, increasing the free volume and segmental mobility of the polymer. The result is a reduction in the glass transition temperature (T_g), leading to a more flexible and processable material.[1][2] Studies have shown that succinate esters can lower the T_g of PVC as effectively, or even more so, than DEHP.[2]

From a performance perspective, PVC plasticized with **dibutyl succinate** exhibits comparable mechanical properties to conventionally plasticized PVC. While the addition of plasticizers generally leads to a decrease in tensile strength and an increase in elongation at break, formulations with succinate-based plasticizers can be optimized to meet the required

specifications for various applications.[6][7][8] Furthermore, succinate esters, including DBS, have demonstrated superior resistance to migration and leaching from the PVC matrix compared to some phthalates, a critical attribute for applications involving contact with liquids or where long-term material stability is required.[1][5]

Quantitative Data Summary

The following tables summarize the key performance data for PVC plasticized with **Dibutyl Succinate** (DBS) and other relevant plasticizers for comparison. The data has been compiled from various research sources.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer	Concentration (phr)	Tensile Strength (MPa)	Elongation at Break (%)
Neat PVC	0	52.2	<10
DBS	50	~19	~250
DEHP	50	~18-20	~250-300

Note: 'phr' stands for parts per hundred resin. The values for DBS and DEHP are approximate and can vary based on the specific formulation and processing conditions.[5][8]

Table 2: Thermal Properties of Plasticized PVC

Plasticizer	Concentration (phr)	Glass Transition Temperature (Tg) (°C)
Neat PVC	0	~85
DBS	40	Significantly reduced from neat PVC
DEHP	40	~ -40 to -50

Note: The Tg of plasticized PVC is significantly lower than that of neat PVC, indicating effective plasticization. The exact Tg for DBS-plasticized PVC can vary.[\[1\]](#)[\[2\]](#)

Table 3: Migration Resistance of Plasticizers in PVC

Plasticizer	Test Solvent	Weight Loss (%)
DBS	n-Hexane	Lower than DEHP
DEHP	n-Hexane	Higher
DBS	Distilled Water	Low
DEHP	Distilled Water	Low

Note: The weight loss is indicative of the amount of plasticizer that has leached from the PVC sample. Lower weight loss signifies better migration resistance.[\[9\]](#)[\[10\]](#)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Evaluation of Mechanical Properties (Tensile Testing)

This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic sheeting.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To determine the tensile strength and elongation at break of PVC films plasticized with **dibutyl succinate**.

Materials and Equipment:

- Universal Testing Machine (UTM) with appropriate load cell and grips
- Die cutter for preparing dog-bone shaped specimens
- Micrometer for measuring specimen thickness

- Conditioning chamber (23 ± 2 °C and $50 \pm 5\%$ relative humidity)
- PVC sheets plasticized with varying concentrations of **dibutyl succinate**

Procedure:

- Specimen Preparation:
 - Cut at least five test specimens from the PVC sheet using the die cutter. The specimens should be free of nicks and other defects.
 - Measure the thickness of each specimen at three points along the gauge length and calculate the average thickness.
- Conditioning:
 - Condition the specimens in the conditioning chamber for at least 40 hours prior to testing.
- Testing:
 - Set the crosshead speed of the UTM. A common speed for this type of material is 50 mm/min.[\[12\]](#)
 - Securely clamp a specimen in the grips of the UTM, ensuring it is aligned vertically and not under any initial stress.
 - Start the test and record the force and elongation data until the specimen breaks.
- Data Analysis:
 - Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
 - Elongation at Break: Calculate the elongation at break as the percentage increase in length of the specimen at the point of rupture.
 - Calculate the average and standard deviation for the tensile strength and elongation at break for the set of specimens.

Protocol 2: Thermal Analysis - Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the glass transition temperature (T_g) of plasticized PVC.^{[16][17][18][19][20][21]}

Objective: To measure the glass transition temperature of PVC formulations containing **dibutyl succinate**.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Crimper for sealing the DSC pans
- Microbalance
- Nitrogen gas supply for purging
- Plasticized PVC samples

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the plasticized PVC sample into an aluminum DSC pan.
 - Seal the pan with a lid using the crimper. Prepare an empty sealed pan to be used as a reference.
- Instrument Setup:
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

- Thermal Program:
 - Equilibrate the sample at a low temperature (e.g., -80 °C).
 - Ramp the temperature up to a point well above the expected T_g (e.g., 120 °C) at a constant heating rate (e.g., 10 °C/min).[\[20\]](#)
 - Cool the sample back down to the starting temperature.
 - Perform a second heating scan using the same parameters. The T_g is typically determined from the second heating scan to erase any prior thermal history.
- Data Analysis:
 - The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Protocol 3: Thermal Stability - Thermogravimetric Analysis (TGA)

This protocol describes the method for assessing the thermal stability of plasticized PVC.[\[22\]](#)
[\[23\]](#)[\[24\]](#)[\[25\]](#)

Objective: To determine the onset of thermal degradation for PVC plasticized with **dibutyl succinate**.

Materials and Equipment:

- Thermogravimetric Analyzer (TGA)
- TGA sample pans (e.g., platinum or ceramic)
- Microbalance
- Nitrogen or air supply for purging
- Plasticized PVC samples

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of the plasticized PVC sample into a TGA pan.
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere) at a constant flow rate.
- Thermal Program:
 - Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - Plot the sample weight as a function of temperature.
 - The onset of degradation is typically determined as the temperature at which a significant weight loss begins (e.g., 5% weight loss).

Protocol 4: Plasticizer Migration (Leaching) Test

This protocol is a general method for determining the amount of plasticizer that leaches from PVC into a solvent.^{[9][10][26][27][28][29][30][31]}

Objective: To quantify the migration of **dibutyl succinate** from PVC into a specific solvent.

Materials and Equipment:

- Glass vials with screw caps
- Analytical balance
- Oven or incubator for controlled temperature

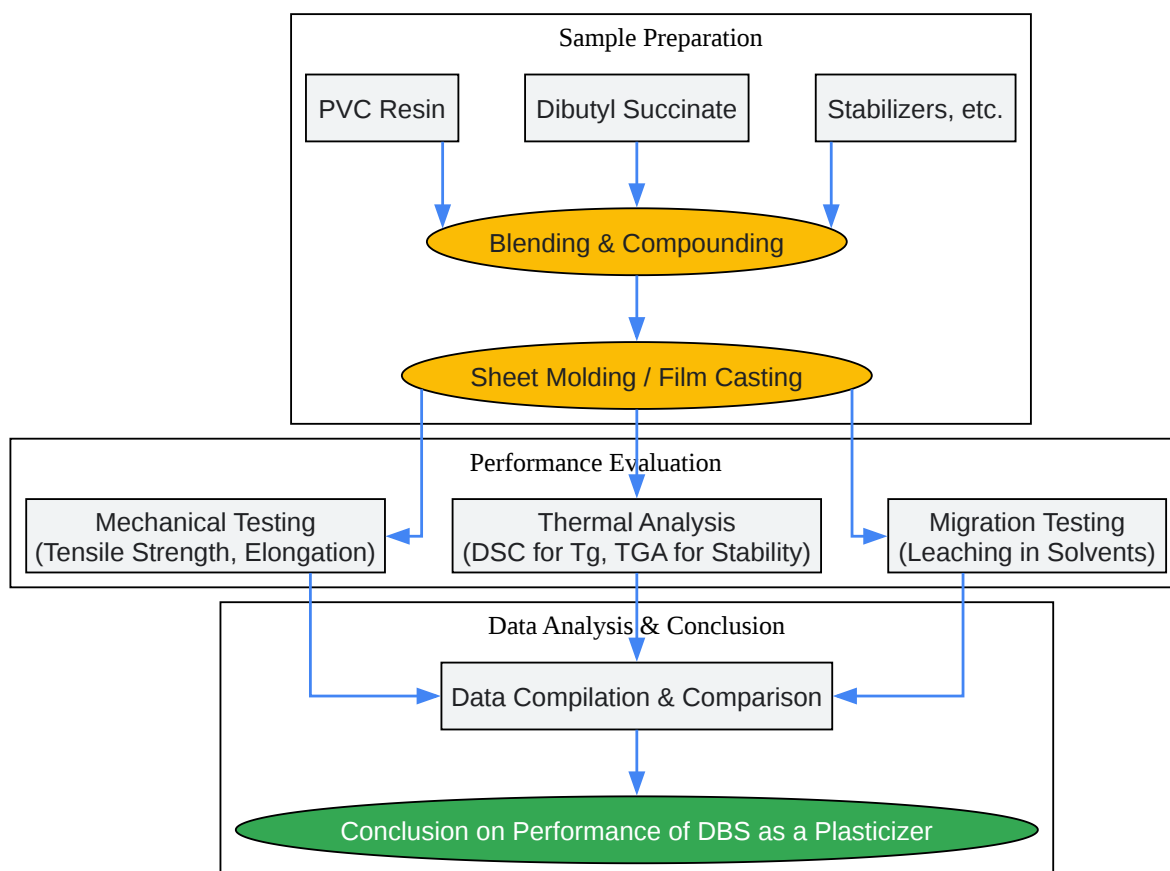
- Forceps
- Solvent (e.g., n-hexane, distilled water)
- Plasticized PVC samples of known dimensions and weight

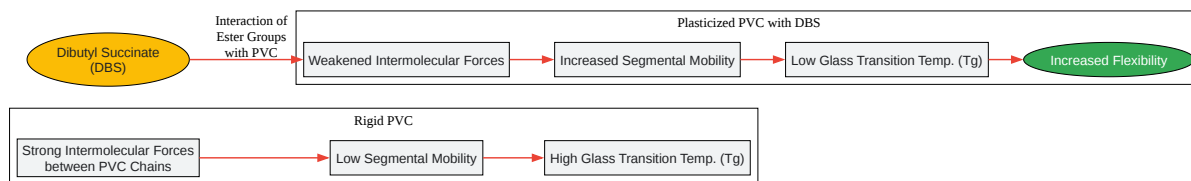
Procedure:

- Sample Preparation:
 - Cut PVC samples into uniform pieces (e.g., 2 cm x 2 cm).
 - Accurately weigh each sample (W_{initial}).
- Immersion:
 - Place each PVC sample in a separate glass vial.
 - Add a specific volume of the chosen solvent to each vial, ensuring the sample is fully submerged.
- Incubation:
 - Seal the vials and place them in an oven or incubator at a controlled temperature (e.g., 50 °C) for a specified period (e.g., 24 hours).
- Drying and Weighing:
 - After the incubation period, carefully remove the PVC samples from the vials using forceps.
 - Blot the samples dry with a lint-free cloth to remove excess solvent.
 - Place the samples in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved (W_{final}).
- Data Analysis:

- Calculate the percentage weight loss, which corresponds to the amount of plasticizer that has migrated: $\text{Weight Loss (\%)} = [(W_{\text{initial}} - W_{\text{final}}) / W_{\text{initial}}] * 100$

Visualizations





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- To cite this document: BenchChem. [Application of Dibutyl Succinate as a Plasticizer in Polyvinyl Chloride (PVC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085449#application-of-dibutyl-succinate-as-a-plasticizer-in-pvc]

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